N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide
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Overview
Description
N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a dimethylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide typically involves the reaction of 2-bromobenzoyl chloride with N,N-dimethylprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thiols.
Oxidation: Products include corresponding carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide involves its interaction with specific molecular targets, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)acetamide
- N-(2-Bromophenyl)propionamide
- N-(2-Bromophenyl)butyramide
Uniqueness
N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide is unique due to its specific structural features, such as the presence of a dimethylprop-2-enamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry .
Properties
CAS No. |
102804-50-2 |
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Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N,2-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)11(14)13(3)10-7-5-4-6-9(10)12/h4-7H,1H2,2-3H3 |
InChI Key |
VNLFDBPBRBMQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(C)C1=CC=CC=C1Br |
Origin of Product |
United States |
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